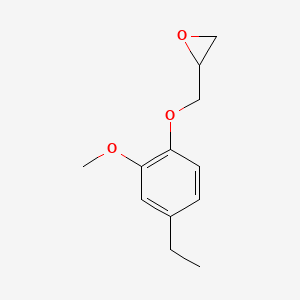
2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenoxy group that is further substituted with ethyl and methoxy groups. The molecular formula of this compound is C12H16O3, and it has a molecular weight of 208.25 g/mol .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane typically involves the reaction of 4-ethyl-2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield. The process involves:
Continuous Flow Reactor: Ensures consistent reaction conditions and efficient heat transfer.
Catalysts: Quaternary ammonium salts to improve reaction efficiency.
Purification: Distillation or recrystallization to obtain the pure product.
化学反应分析
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Phenols: Formed from the reduction of the phenoxy group.
Substituted Oxiranes: Formed from nucleophilic substitution reactions.
科学研究应用
Chemistry:
Synthesis of Polymers: Used as a monomer in the synthesis of epoxy resins and other polymers.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its reactive oxirane ring.
Bioconjugation: Used in the modification of biomolecules for various biological applications.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Diagnostic Agents: Explored as a component in the synthesis of diagnostic agents for medical imaging.
Industry:
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Composites: Used in the production of composite materials with enhanced mechanical properties.
作用机制
The mechanism of action of 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The oxirane ring is highly strained and can undergo ring-opening reactions with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved include:
Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic residues in the active site.
相似化合物的比较
- 2-((4-Methoxyphenoxy)methyl)oxirane
- 2-((4-Ethoxyphenoxy)methyl)oxirane
- 2-((4-Methylphenoxy)methyl)oxirane
Comparison:
- 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane is unique due to the presence of both ethyl and methoxy substituents on the phenoxy group, which can influence its reactivity and physical properties.
- 2-((4-Methoxyphenoxy)methyl)oxirane lacks the ethyl group, which may result in different reactivity and solubility.
- 2-((4-Ethoxyphenoxy)methyl)oxirane has an ethoxy group instead of a methoxy group, which can affect its steric and electronic properties.
- 2-((4-Methylphenoxy)methyl)oxirane has a methyl group instead of an ethyl group, leading to differences in steric hindrance and reactivity.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-[(4-ethyl-2-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-3-9-4-5-11(12(6-9)13-2)15-8-10-7-14-10/h4-6,10H,3,7-8H2,1-2H3 |
InChI 键 |
MWDRNDWMYMUXOL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)OCC2CO2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)
